MJN110 Demonstrates Superior MAGL Inhibitory Potency and Isoform Selectivity Compared to JZL184
MJN110 inhibits human monoacylglycerol lipase (hMAGL) with an IC50 of 9.1 nM, demonstrating greater potency than the widely used MAGL inhibitor JZL184, which has a reported IC50 of 144 nM in a comparable in vitro assay [1]. Furthermore, MJN110 displays a 10-fold selectivity window over the alternative 2-AG hydrolase ABHD6 and a >1000-fold selectivity over fatty acid amide hydrolase (FAAH) [1].
| Evidence Dimension | In vitro inhibitory potency against human MAGL (hMAGL) |
|---|---|
| Target Compound Data | IC50 = 9.1 nM |
| Comparator Or Baseline | JZL184: IC50 = 144 nM |
| Quantified Difference | MJN110 is approximately 16-fold more potent than JZL184 in this assay. |
| Conditions | Enzymatic assay using purified human recombinant MAGL. |
Why This Matters
Higher potency at lower concentrations can reduce off-target effects and minimize compound usage, making MJN110 a more cost-effective and precise tool for in vitro and in vivo studies requiring robust MAGL inhibition.
- [1] Niphakis MJ, et al. Evaluation of NHS carbamates as a potent and selective class of endocannabinoid hydrolase inhibitors. ACS Chem Neurosci. 2013 Sep 18;4(9):1322-32. View Source
